molecular formula C19H21NO B5338070 3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one

3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one

Cat. No.: B5338070
M. Wt: 279.4 g/mol
InChI Key: AVIXSUFPETVFKE-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA is a member of the β-carboline family of compounds, which have been found to have various biological activities.

Mechanism of Action

3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is believed to act as a DNA-damaging agent, causing mutations in the DNA of cells. It has been shown to bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations in the DNA sequence, which can lead to the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This compound has also been shown to induce apoptosis, or programmed cell death, in some cell types. In addition, this compound has been shown to alter the expression of genes involved in cell proliferation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one in laboratory experiments is its ability to induce tumors in animals, making it a useful tool for studying the mechanisms of carcinogenesis. However, this compound has some limitations as well. It is a potent carcinogen, and exposure to this compound can be hazardous to laboratory personnel. In addition, the use of this compound in laboratory animals raises ethical concerns.

Future Directions

There are many future directions for research involving 3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one. One area of research is the development of new animal models for studying breast cancer. Another area of research is the identification of new targets for cancer therapy based on the mechanisms of action of this compound. In addition, there is interest in developing new methods for detecting this compound-induced DNA adducts, which could be used as biomarkers for cancer risk. Finally, there is interest in developing safer and more effective methods for studying the mechanisms of carcinogenesis, which could help to reduce the use of this compound in laboratory animals.

Synthesis Methods

3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one can be synthesized by a multistep process starting from 4-methylacetophenone and 2,5-dimethylaniline. The synthesis involves the formation of an imine intermediate, followed by cyclization and reduction to yield this compound. The purity of this compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

3-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been used in a variety of scientific research studies. It has been shown to induce tumors in laboratory animals, making it a useful tool for studying the mechanisms of carcinogenesis. This compound has also been used to induce mammary tumors in rats, which has led to the development of animal models for studying breast cancer.

Properties

IUPAC Name

(E)-3-(2,5-dimethylanilino)-1-(4-methylphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-13-6-9-17(10-7-13)19(21)12-16(4)20-18-11-14(2)5-8-15(18)3/h5-12,20H,1-4H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIXSUFPETVFKE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.